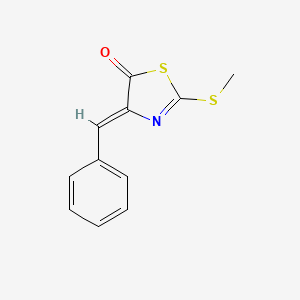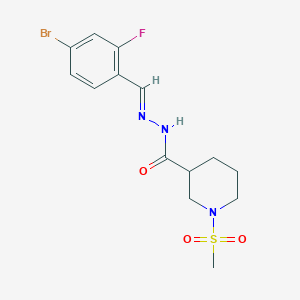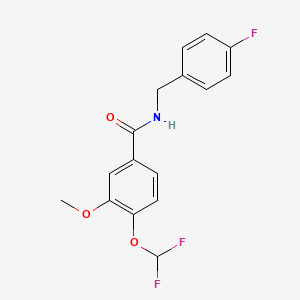![molecular formula C18H16ClN3O2 B4852042 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4852042.png)
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole derivatives, and its unique chemical structure makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting the activity of these enzymes, 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can reduce inflammation and pain. 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and are upregulated in inflammatory conditions. 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. Additionally, 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to the use of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments. 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has poor solubility in water, which can make it difficult to work with. Additionally, 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research is the development of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide in animal models and clinical trials.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have antimicrobial activity against a variety of bacterial strains.
Propiedades
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-13-5-4-6-14(11-13)20-18(23)16-9-10-22(21-16)12-24-17-8-3-2-7-15(17)19/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFUOMGPLWBASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4851969.png)
![methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4851977.png)
![3-phenyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4851988.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4851996.png)
![N-(3-{[(3,4-dichlorophenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4852005.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4852016.png)
![1-[(2-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4852022.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)
![methyl 1-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]prolinate](/img/structure/B4852035.png)

![6-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4852052.png)
